

A Technical Guide to Potassium 3-Thiophenetrifluoroborate: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Potassium 3-thiophenetrifluoroborate
Cat. No.:	B067109

[Get Quote](#)

Introduction: In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical research and materials science, the demand for stable, versatile, and efficient building blocks is paramount. **Potassium 3-thiophenetrifluoroborate** has emerged as a reagent of significant interest, offering a robust alternative to traditional boronic acids in palladium-catalyzed cross-coupling reactions. Its superior stability to air and moisture simplifies handling and storage, while its reactivity profile enables the construction of complex molecular architectures incorporating the valuable thiophene motif.^[1] This guide provides an in-depth examination of the physical and chemical properties of **potassium 3-thiophenetrifluoroborate**, offering field-proven protocols for its synthesis, characterization, and application to empower researchers and drug development professionals.

Section 1: Core Physicochemical Properties

Potassium 3-thiophenetrifluoroborate is a crystalline, free-flowing solid that is markedly more stable than its corresponding boronic acid.^[2] This enhanced stability is a key advantage, as it obviates the need for stringent inert atmosphere techniques during storage and handling, a common requirement for many organoboron reagents.

Compound Identification

A clear identification of the reagent is the first step in any validated workflow. The key identifiers for **potassium 3-thiophenetrifluoroborate** are summarized below.

Identifier	Value
CAS Number	192863-37-9
Molecular Formula	C ₄ H ₃ BF ₃ KS ^[3]
Molecular Weight	190.04 g/mol
IUPAC Name	potassium;trifluoro(thiophen-3-yl)boranuide ^[4]
SMILES String	[K+].[F-]-INVALID-LINK--(F)c1ccsc1
InChI Key	ULOOPHJJEPUNNH-UHFFFAOYSA-N

Physical Properties & Stability

The physical characteristics of the reagent directly influence its handling, formulation, and reaction setup.

Property	Description
Appearance	White to off-white powder or solid. ^[4]
Melting Point	Not explicitly reported in the literature, but is expected to be high (>300 °C), characteristic of salt-like organotrifluoroborates. ^[5]
Solubility	Generally shows high solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone. It is slightly soluble in water. ^[6]
Stability & Storage	The compound is a stable solid that can be stored indefinitely at room temperature in a tightly sealed container, protected from strong oxidizing agents. ^[2] Its stability to air and moisture is a significant advantage over boronic acids. ^[1]

While a specific single-crystal X-ray structure for **potassium 3-thiophenetrifluoroborate** is not publicly available, data from analogous aryltrifluoroborate salts provide valuable insight.^[7] The structure consists of a potassium cation and a [3-thienyl-BF₃]⁻ anion. The boron atom adopts a distorted tetrahedral geometry. In the solid state, the potassium ion is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, creating a stable crystalline lattice.^[7]

Section 2: Spectroscopic & Analytical Characterization

Rigorous characterization is the cornerstone of scientific integrity. The following protocols outline the standard methodologies for confirming the identity and purity of **potassium 3-thiophenetrifluoroborate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's high solubility in this solvent.^[6]

Exemplary Protocol: NMR Analysis

- Sample Preparation: Accurately weigh approximately 10-15 mg of **potassium 3-thiophenetrifluoroborate** and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
- Rationale: DMSO-d₆ is an ideal solvent due to its excellent solvating power for organotrifluoroborate salts and its distinct residual solvent peaks that do not interfere with the analyte signals.^[6]
- ¹H NMR Acquisition: Acquire a proton spectrum. The aromatic region will show signals corresponding to the three protons on the thiophene ring.
- ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Four signals are expected for the thiophene ring carbons. The carbon directly attached to the boron atom (C-B) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.^[6]

- ^{19}F NMR Acquisition: Acquire a fluorine spectrum. A single, typically broad resonance is expected for the three equivalent fluorine atoms attached to boron. The chemical shifts for organotrifluoroborates generally appear in the range of -129 to -141 ppm.[6]
- ^{11}B NMR Acquisition: Acquire a boron spectrum. A characteristic signal confirming the tetracoordinate boron center will be observed.
- Data Referencing: Reference ^1H and ^{13}C spectra to the residual DMSO solvent peak ($\delta \approx 2.50$ ppm for ^1H , $\delta \approx 39.5$ ppm for ^{13}C).[6] Reference ^{19}F and ^{11}B spectra using external standards like $\text{CF}_3\text{CO}_2\text{H}$ and $\text{BF}_3 \cdot \text{Et}_2\text{O}$, respectively.[6]

Table of Expected Spectral Data

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity / Notes
^1H NMR	~7.0 - 7.8	Complex multiplets corresponding to the 3 protons on the thiophene ring.
^{13}C NMR	~120 - 145	4 distinct signals for the thiophene carbons. The C-B signal may be broad.[6]
^{19}F NMR	~ -135 to -140	A single, often broad, resonance for the $-\text{BF}_3$ group. [6]
^{11}B NMR	~ 2.0 - 4.0	A single resonance, may show coupling to fluorine, confirming the tetracoordinate boron.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Exemplary Protocol: FT-IR Analysis

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet. Grind ~1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous mixture is obtained. Press the mixture into a translucent pellet using a hydraulic press.
- **Rationale:** The KBr pellet method is a standard technique for solid samples, minimizing scattering and producing a high-quality spectrum. The ionic nature of KBr is transparent in the mid-IR region.
- **Data Acquisition:** Place the pellet in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify characteristic absorption bands corresponding to the aromatic C-H, C=C, C-S, and B-F bonds.

Table of Characteristic IR Absorptions

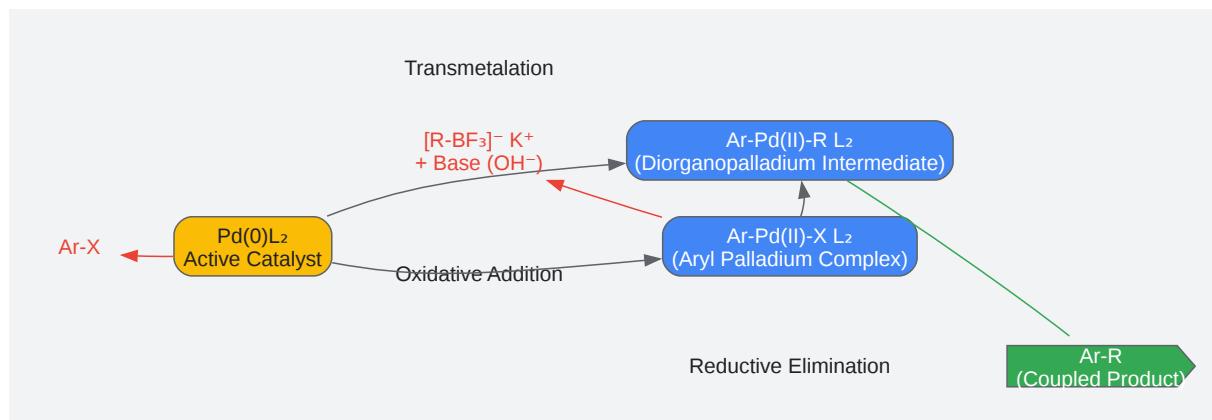
Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})
Aromatic C-H	Stretch	3100 - 3000 ^[8]
Aromatic C=C	Stretch	1600 - 1400 ^[8]
C-S (Thiophene)	Stretch	~700 - 600
B-F	Stretch	~1100 - 950

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, confirming the elemental composition. Electrospray ionization (ESI) in negative ion mode is the preferred method.

Exemplary Protocol: HRMS (ESI^-) Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable polar solvent such as methanol or acetonitrile.
- **Rationale:** ESI requires the analyte to be in solution. Methanol is a common choice that promotes ionization.


- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in negative ion mode to detect the $[C_4H_3BF_3S]^-$ anion.
- Data Analysis: Compare the measured mass-to-charge ratio (m/z) of the molecular anion with the calculated exact mass (189.9637674 g/mol) to confirm the elemental formula.[3]

Section 3: Chemical Reactivity & Core Application

The utility of **potassium 3-thiophenetrifluoroborate** lies in its role as a nucleophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This transformation is a workhorse in pharmaceutical development for constructing $C(sp^2)-C(sp^2)$ bonds.[2]

The Suzuki-Miyaura Cross-Coupling Mechanism

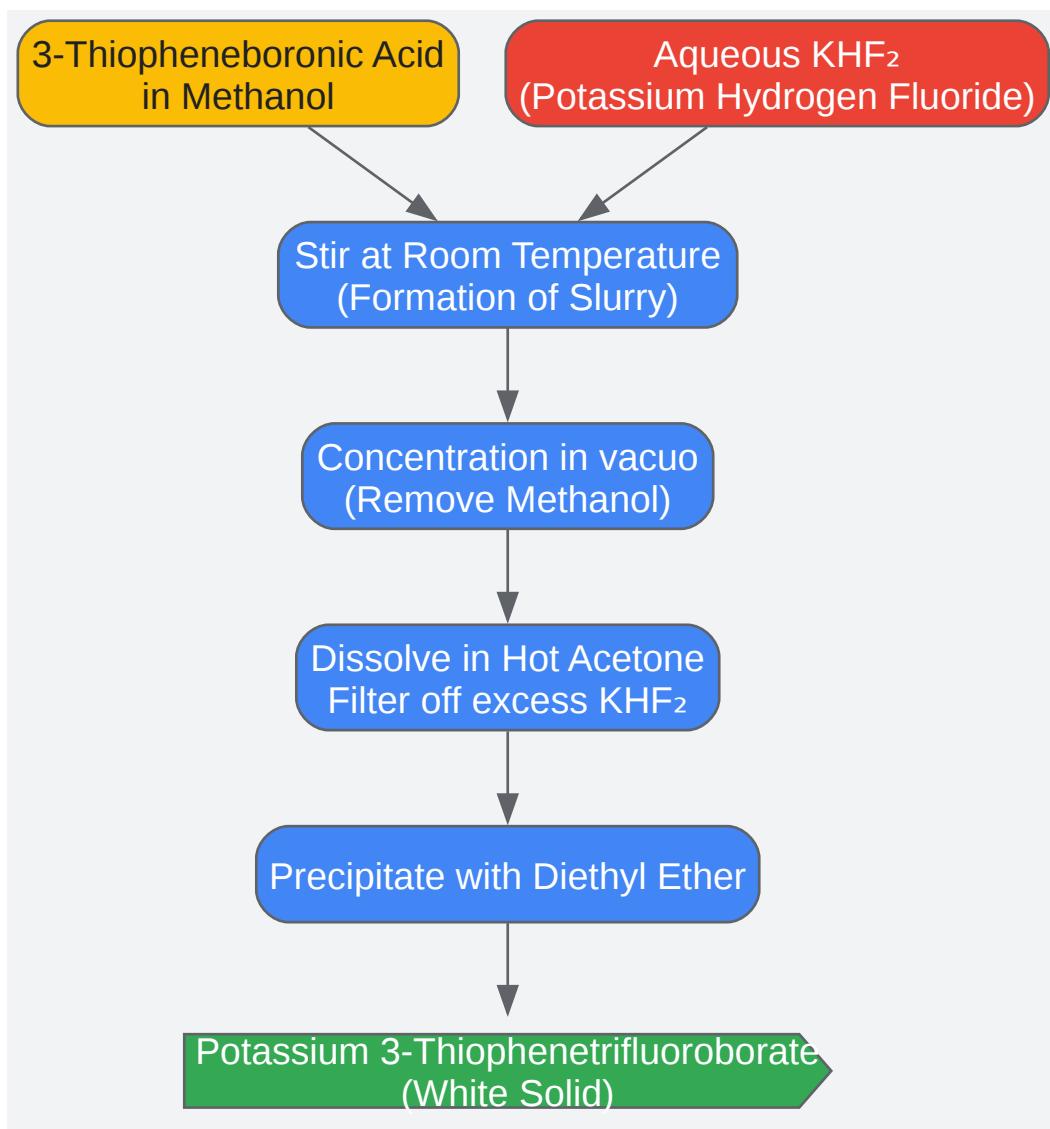
The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the crucial transmetalation step. The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Suzuki-Miyaura catalytic cycle.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling between an aryl chloride and **potassium 3-thiophenetrifluoroborate**.


- **Vessel Preparation:** Charge a dry Schlenk tube equipped with a magnetic stir bar with the aryl chloride (0.5 mmol, 1.0 equiv.), **potassium 3-thiophenetrifluoroborate** (0.55 mmol, 1.1 equiv.), and cesium carbonate (Cs_2CO_3 , 1.5 mmol, 3.0 equiv.).
- **Catalyst Addition:** In a separate vial, add the palladium catalyst, such as $\text{Pd}(\text{OAc})_2$ (0.015 mmol, 3 mol%), and a phosphine ligand, such as RuPhos (0.03 mmol, 6 mol%).^[9]
- **Inert Atmosphere:** Seal the Schlenk tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxidation of the $\text{Pd}(0)$ catalyst.
- **Solvent Addition:** Add degassed solvents, typically a mixture like toluene/water (4:1, 5 mL total), via syringe.^[1] The water is essential for the hydrolysis of the trifluoroborate to the active boronic acid in situ. The base (Cs_2CO_3) is crucial for this step and the subsequent transmetalation.^[10]
- **Reaction:** Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Section 4: Synthesis and Safe Handling

The reagent is readily synthesized from its corresponding boronic acid, a procedure that can be easily adopted in a standard laboratory setting.

Synthesis from 3-Thiopheneboronic Acid

The conversion of a boronic acid to its potassium trifluoroborate salt is a straightforward and high-yielding reaction.[11]

[Click to download full resolution via product page](#)

Workflow for the synthesis of the title compound.

Exemplary Protocol: Synthesis

- Dissolution: In a round-bottomed flask, dissolve 3-thiopheneboronic acid (1.0 equiv) in methanol.[11]

- Reaction: Cool the solution in an ice bath. Slowly add a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water. A thick white slurry will form.[\[11\]](#)
- Rationale: KHF₂ serves as the fluoride source, converting the boronic acid to the more stable tetracoordinate trifluoroborate salt.
- Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Dissolve the resulting residue in hot acetone and filter to remove the excess, insoluble KHF₂.[\[6\]](#)
- Purification: Add diethyl ether to the acetone filtrate to precipitate the product. Collect the white solid by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Safety and Handling

Adherence to safety protocols is non-negotiable. **Potassium 3-thiophenetrifluoroborate** is an irritant and should be handled with care.

Hazard Class (GHS)	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation.
Serious Eye Damage/Irritation	H319	Causes serious eye irritation.
Specific Target Organ Toxicity	H335	May cause respiratory irritation.

Mandatory Handling Procedures:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.

- **Respiratory Protection:** For handling large quantities or if dust formation is significant, use a NIOSH-approved N95 dust mask.
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. polymer.bocsci.com [polymer.bocsci.com]
- 4. fishersci.no [fishersci.no]
- 5. benchchem.com [benchchem.com]
- 6. [1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates](https://pubchem.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Crystal structures of potassium trifluorido\(4-methoxyphenyl\)borate and potassium trifluorido\(4-fluorophenyl\)borate](https://pubchem.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. [Preparation of Potassium Alkoxyethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides](https://pubchem.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles](https://pubchem.ncbi.nlm.nih.gov) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- To cite this document: BenchChem. [A Technical Guide to Potassium 3-Thiophenetrifluoroborate: Properties, Synthesis, and Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067109#physical-and-chemical-properties-of-potassium-3-thiophenetrifluoroborate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com